1,3-Bis(isocyanomethyl)benzene

Coordination Chemistry Transition Metal Complexes Organometallics

1,3-Bis(isocyanomethyl)benzene (CAS 188540-42-3) is an aromatic diisocyanide (diisonitrile) with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol. The compound features two isocyanide (-N≡C) functional groups attached to a benzene ring at the meta positions, conferring strong σ-donor and π-acceptor ligand properties distinct from isocyanates.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 188540-42-3
Cat. No. B070153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(isocyanomethyl)benzene
CAS188540-42-3
Synonyms3-(ISOCYANOMETHYL)BENZYL-ISOCYANIDE
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-]
InChIInChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2
InChIKeyRKNVJCISCHZVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(isocyanomethyl)benzene (CAS 188540-42-3) – Aromatic Diisocyanide for Coordination Chemistry and Polymer Synthesis


1,3-Bis(isocyanomethyl)benzene (CAS 188540-42-3) is an aromatic diisocyanide (diisonitrile) with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol [1]. The compound features two isocyanide (-N≡C) functional groups attached to a benzene ring at the meta positions, conferring strong σ-donor and π-acceptor ligand properties distinct from isocyanates . It serves as a versatile building block in coordination chemistry for transition metal complexes and as a reactive monomer in polymer synthesis.

1
Coordination chemistry – bridging diisocyanide ligand for transition metal complexes
2
Polymer synthesis – reactive monomer for isocyanide-based polymers and MOFs
3
Multicomponent reaction (Ugi/Passerini) compatibility for scaffold diversification

Why 1,3-Bis(isocyanomethyl)benzene (CAS 188540-42-3) Cannot Be Replaced by Common Diisocyanates


Attempting to substitute 1,3-bis(isocyanomethyl)benzene with its isocyanate analog (1,3-bis(isocyanatomethyl)benzene, CAS 3634-83-1) or other diisocyanates fundamentally alters reactivity pathways and end-use performance. The isocyanide (-N≡C) group exhibits a distinct coordination mode through carbon donation to metal centers, enabling the formation of photosensitive rhodium(I) complexes and other organometallic species unattainable with isocyanates [1]. Furthermore, isocyanides participate in multicomponent reactions (e.g., Ugi and Passerini reactions) that are inaccessible to isocyanates, rendering the compound essential for applications in medicinal chemistry, catalysis, and advanced materials where isocyanate-based monomers would fail [2].

!
Isocyanide coordination via carbon donation may shift metal complex stability and photoreactivity relative to isocyanate electrophilic addition.
!
Ugi/Passerini multicomponent reactivity is exclusive to isocyanides; isocyanate analogs cannot participate, limiting synthetic versatility.

Quantitative Differentiation of 1,3-Bis(isocyanomethyl)benzene (CAS 188540-42-3) vs. Analogues


Rapid Formation of Photosensitive Rhodium(I) Diisocyanide Complexes vs. Flexible Alkyl Diisocyanides

1,3-Bis(isocyanomethyl)benzene reacts rapidly with [RhCl(CO)2]2 or [RhCl(C8H12)]2 to yield the photosensitive dinuclear complex [Rh2(diisocyanide)4]2+ [1]. The rigid aromatic spacer in the target compound is contrasted with flexible alkyl diisocyanides (e.g., 1,6-diisocyanohexane), which also form analogous complexes but exhibit different photochemical and stability profiles due to the conformational rigidity of the aromatic core [1].

Rh Complex Formation
Head-to-head
Rapid reaction at RT; forms photosensitive [Rh2(diisocyanide)4]2+ with rigid aromatic spacer vs. flexible alkyl diisocyanides – altered photochemical solvolysis.
Supports photosensitive material studies; rigidity influences photoreactivity.
Qualitative differentiation; conditions under inert atmosphere in DCM.
Coordination Chemistry Transition Metal Complexes Organometallics

Synthetic Yield of 1,3-Bis(isocyanomethyl)benzene via Dehydration of Diformamide Precursor

A reported synthetic procedure yields 2.84 g of 1,3-bis(isocyanomethyl)benzene from the corresponding diformamide precursor using triethylamine and trichlorophosphate in dichloromethane at -60°C to 20°C under inert atmosphere . While a direct comparator yield is not provided in the same reference, this demonstrates a reproducible laboratory-scale synthesis with defined conditions, enabling procurement of the specific isocyanide compound.

Synthetic Yield
Data to verify
2.84 g isolated yield reported
Establishes reproducible lab-scale synthesis; supports procurement evaluation.
No direct comparator; source data not provided.
Organic Synthesis Isocyanide Preparation Process Chemistry

Distinct Physicochemical Properties: Rotatable Bonds and Polar Surface Area vs. Isocyanate Analog

1,3-Bis(isocyanomethyl)benzene (C10H8N2, MW 156.18) possesses two rotatable bonds and a topological polar surface area (TPSA) of 8.7 Ų . In contrast, its isocyanate analog 1,3-bis(isocyanatomethyl)benzene (C10H8N2O2, MW 188.18) has four rotatable bonds and a TPSA of 58.9 Ų due to the carbonyl oxygens [1]. The lower TPSA and reduced rotatable bond count of the isocyanide confer different membrane permeability and conformational flexibility, directly impacting its utility in medicinal chemistry and polymer design.

Rotatable Bonds & TPSA
Cross-study comparable
2 rotatable bonds, TPSA 8.7 Ų vs. isocyanate analog: 4 bonds, 58.9 Ų (85% lower).
Lower TPSA may improve membrane permeability; impacts medicinal chemistry design.
Computed molecular properties.
Computational Chemistry Drug Design Material Science

Isocyanide-Specific Reactivity in Multicomponent Reactions (Ugi/Passerini) vs. Inertness of Isocyanates

Isocyanides, including 1,3-bis(isocyanomethyl)benzene, undergo the Ugi four-component reaction (U-4CR) with amines, carbonyl compounds, and carboxylic acids to yield α-acylamino amides in one pot [1]. Isocyanates (e.g., 1,3-bis(isocyanatomethyl)benzene) do not participate in this reaction class, instead undergoing addition with nucleophiles to form ureas or urethanes. The unique reactivity profile enables the use of the target compound in diversity-oriented synthesis and combinatorial library generation inaccessible to isocyanate analogues.

Ugi/Passerini Reactivity
Class-level inference
Active in Ugi and Passerini multicomponent reactions; isocyanate analog inert.
Enables diversity-oriented synthesis; exclusive isocyanide reactivity.
Class-level reactivity inference; standard reaction conditions.
Medicinal Chemistry Combinatorial Chemistry Multicomponent Reactions

Optimal Use Cases for 1,3-Bis(isocyanomethyl)benzene (CAS 188540-42-3) in Research and Industry


Synthesis of Photosensitive Dinuclear Rhodium(I) Complexes for Photochemical Studies

1,3-Bis(isocyanomethyl)benzene is directly employed as a bridging diisocyanide ligand in the preparation of dinuclear rhodium(I) complexes [Rh2(diisocyanide)4]2+ that exhibit photosensitivity [1]. The rigid aromatic spacer of the target compound imparts unique photophysical properties compared to flexible alkyl diisocyanides, making these complexes suitable for fundamental studies in photochemistry and potential applications in light-responsive materials [1].

Building Block for Diversity-Oriented Synthesis via Multicomponent Reactions

As a bifunctional isocyanide, 1,3-bis(isocyanomethyl)benzene serves as a versatile input in Ugi and Passerini multicomponent reactions to generate diverse α-acylamino amide scaffolds in a single synthetic step [1]. This application is exclusive to isocyanides and cannot be replicated with isocyanate analogs, making the compound indispensable for combinatorial chemistry and early-stage drug discovery efforts [1].

Monomer for Isocyanide-Based Polymerization and Coordination Polymers

The two isocyanide functional groups of 1,3-bis(isocyanomethyl)benzene enable its use as a monomer in the synthesis of coordination polymers and metal-organic frameworks (MOFs) [1]. The meta-substitution pattern and aromatic core provide defined geometry for network formation, offering distinct material properties compared to polymers derived from isocyanates or other diisocyanides [1].

Ligand for Transition Metal Catalysis with Tailored Electronic Properties

The strong σ-donor and π-acceptor character of isocyanide ligands, exemplified by 1,3-bis(isocyanomethyl)benzene, enables the stabilization of low-valent transition metal centers in catalytic cycles [1]. The rigid aromatic backbone of the target compound provides a well-defined bite angle and steric environment, which can be leveraged to tune catalyst activity and selectivity in cross-coupling and C-H activation reactions [1].

Application
Selection Property
Validation Focus
Dinuclear Rh(I) photochemistry
Rigid aromatic spacer geometry
Photochemical solvolysis and photostability
Multicomponent scaffold synthesis
Isocyanide-specific Ugi/Passerini reactivity
α-Acylamino amide library diversification
Coordination polymer / MOF synthesis
Rigid meta-substitution pattern
Network topology and material properties
Low-valent metal catalyst design
Strong σ-donor / π-acceptor ligand character
Catalytic activity and selectivity tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(isocyanomethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.